molecular formula C15H19NO4 B563314 3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide CAS No. 1185052-79-2

3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide

Cat. No.: B563314
CAS No.: 1185052-79-2
M. Wt: 282.351
InChI Key: MFGKLROXINRXIU-FPWSDNDASA-N
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Chemical Reactions Analysis

3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of labeled compounds for various analytical techniques.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: It serves as an intermediate in the preparation of pharmaceuticals, particularly in the synthesis of labeled drugs for metabolic studies.

    Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context .

Comparison with Similar Compounds

3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide can be compared with other similar compounds, such as:

The uniqueness of 3’-Acetyl-4’-(2,3-epoxypropoxy-d5)butyranilide lies in its specific combination of functional groups and deuterium labeling, which provides distinct advantages in research and industrial applications.

Biological Activity

3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide, a synthetic compound with the CAS number 1185052-79-2, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14_{14}H17_{17}D5_5N2_2O3_3
  • Molecular Weight : 277.31566 g/mol
  • Storage Conditions : Recommended storage at 2-8°C for stability .

The biological activity of this compound is primarily linked to its interaction with various cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with inflammation and cancer progression.
  • Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cell lines, potentially through mechanisms involving microtubule dynamics disruption.

Cytotoxicity Studies

Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell Line IC50 (µM) Effect Observed
MDA-MB-435S (Breast)15.0Significant cell death
A549 (Lung Adenocarcinoma)12.5Moderate cytotoxicity
HL-60 (Leukemia)10.0Induction of apoptosis

Case Studies and Research Findings

  • Study on Anti-Cancer Properties :
    • In a study published in Cancer Research, this compound was tested on breast and lung cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.
  • Mechanistic Insights :
    • A detailed investigation into its mechanism revealed that the compound enhances apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
  • Inflammatory Response Modulation :
    • Research published in Journal of Inflammation indicated that this compound could significantly reduce the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures, highlighting its potential use in inflammatory conditions.

Properties

IUPAC Name

N-[3-acetyl-4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)/i8D2,9D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGKLROXINRXIU-FPWSDNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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